molecular formula C22H17N5O2S2 B2441806 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031977-96-4

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2441806
CAS No.: 1031977-96-4
M. Wt: 447.53
InChI Key: QRSXEEYFOAXTFK-UHFFFAOYSA-N
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Description

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H17N5O2S2 and its molecular weight is 447.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Kotaiah et al. (2012) highlighted the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their in vitro antioxidant activity. The presence of electron-donating substituents enhanced the activity, demonstrating significant radical scavenging ability (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Activity

El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety and assessed their antimicrobial activity against various bacteria and fungi. The compounds showed promising biological activity, suggesting potential for further investigation as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Anti-Tubercular and Antimalarial Agents

Akhaja and Raval (2012) reported on the synthesis of tetrahydropyrimidine–isatin hybrids and their screening for anti-tubercular and antimalarial activity. This study expands the potential applications of pyrimidine derivatives in combating infectious diseases (Akhaja & Raval, 2012).

Anticandidal Agents

Kaplancıklı (2011) developed new oxadiazole derivatives and tested their in vitro activity against various Candida species. One compound was found to be particularly potent, offering a new direction for anticandidal therapy research (Kaplancıklı, 2011).

Antioxidant Properties and DFT Calculation

Akbas et al. (2018) prepared pyrimidine derivatives and evaluated their antioxidant properties and theoretical corrosion inhibition efficiency via DFT calculations. This study provides insights into the structural basis of the antioxidant activity of pyrimidine derivatives (Akbas et al., 2018).

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c1-30-15-9-7-14(8-10-15)20-24-17(29-27-20)12-31-22-25-18-16(13-5-3-2-4-6-13)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXEEYFOAXTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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